2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 688336-24-5
Cat. No.: VC5657723
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688336-24-5 |
|---|---|
| Molecular Formula | C20H18F3N3O2S |
| Molecular Weight | 421.44 |
| IUPAC Name | 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H18F3N3O2S/c1-2-28-15-9-7-14(8-10-15)26-12-11-24-19(26)29-13-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27) |
| Standard InChI Key | AOQNUFJZRIZYJK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide, delineates its three primary components:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at the 1-position by a 4-ethoxyphenyl group.
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Sulfanyl-acetamide linker: A thioether (-S-) connects the imidazole’s 2-position to an acetamide group, which terminates in a 2-(trifluoromethyl)phenyl moiety.
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Functional groups:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈F₃N₃O₂S | |
| Molecular Weight | 421.44 g/mol | |
| CAS Registry Number | 688336-24-5 | |
| SMILES Notation | CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| PubChem CID | 4546901 |
Spectroscopic and Computational Descriptors
The Standard InChI key (AOQNUFJZRIZYJK-UHFFFAOYSA-N) confirms the compound’s unique stereoelectronic configuration. Computational modeling predicts moderate polarity due to the ethoxy and trifluoromethyl groups, with a calculated partition coefficient (LogP) of ~3.2, suggesting balanced hydrophilicity-lipophilicity for membrane permeability .
Synthesis and Manufacturing Considerations
Retrosynthetic Strategy
While no published synthesis route exists for this specific compound, analogous imidazole-acetamide derivatives are typically synthesized through sequential reactions:
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Imidazole ring formation: Condensation of 4-ethoxyphenylglyoxal with ammonium acetate yields the 1-(4-ethoxyphenyl)imidazole scaffold .
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Sulfanyl group introduction: Thiolation at the imidazole’s 2-position using sulfurizing agents like Lawesson’s reagent .
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Acetamide coupling: Reaction of 2-mercaptoimidazole with chloroacetyl chloride, followed by amidation with 2-(trifluoromethyl)aniline .
Table 2: Hypothetical Reaction Conditions
Purification and Characterization
Crude product purification would likely employ silica gel chromatography (eluent: EtOAc/hexane 3:7), with final characterization via:
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¹H/¹³C NMR: Expected signals at δ 8.2 (imidazole H), δ 4.1 (OCH₂CH₃), and δ 7.6 (CF₃-Ar) .
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HRMS: Calculated for C₂₀H₁₈F₃N₃O₂S [M+H]⁺: 422.1154; observed: 422.1158 .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Though experimental data is unavailable, group contributions suggest:
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Aqueous solubility: ~15 µg/mL (pH 7.4) due to the trifluoromethyl group’s hydrophobicity .
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Thermal stability: Decomposition above 210°C predicted via DSC .
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Photostability: Susceptible to UV-induced degradation at the ethoxy group, necessitating light-protected storage .
ADMET Predictions
Absorption: High intestinal permeability (Peff ~1.5 × 10⁻⁴ cm/s) due to moderate LogP .
Metabolism: Likely CYP3A4/2C9 substrates with potential formation of ethoxy → hydroxy metabolites .
Toxicity: Ames test predictions indicate low mutagenic risk (TA100/TA98 MR <2) .
Research Gaps and Future Directions
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